N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide
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Description
N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C27H21N7O2 and its molecular weight is 475.512. The purity is usually 95%.
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Scientific Research Applications
Computational and Pharmacological Potential
Research work has focused on the computational and pharmacological potential of various heterocyclic derivatives, including those related to the compound . These studies involve docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) to investigate their toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. This underscores the compound's relevance in drug discovery and development processes, especially in the context of cancer therapy and inflammation (M. Faheem, 2018).
Anticancer Activity
A key area of application for this compound is in anticancer research. Studies have synthesized and tested derivatives for their cytotoxic activities against various cancer cell lines, demonstrating the potential for developing new anticancer agents. One compound, in particular, showed appreciable cancer cell growth inhibition against several cancer cell lines, highlighting its promise as a therapeutic agent (M. M. Al-Sanea et al., 2020).
Synthesis and Characterization of Derivatives
The synthesis and characterization of new pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied, evaluating their antitumor activity against human breast adenocarcinoma cell line MCF7. These studies contribute to the understanding of the structure-activity relationships necessary for the design of more effective anticancer drugs (A. El-Morsy et al., 2017).
Antitumor Evaluation
Further research includes the synthesis and antitumor evaluation of new biscarboxamidocoumarin and chromene derivatives. These studies are indicative of the broader pharmacological applications of the compound's derivatives, especially in the development of new treatments for cancer (H. M. Refat et al., 2015).
Molecular Docking Studies
Design, synthesis, and molecular docking studies of novel substituted pyrimidinone derivatives as anticancer agents have been conducted, further highlighting the compound's utility in the exploration of new therapeutic agents. These studies utilize molecular docking to predict the interaction of synthesized compounds with biological targets, offering insights into their potential efficacy as anticancer drugs (A. Ghoneim et al., 2020).
Properties
IUPAC Name |
N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N7O2/c1-17-14-23(29-24(35)15-19-10-7-9-18-8-5-6-13-21(18)19)34(32-17)27-30-25-22(26(36)31-27)16-28-33(25)20-11-3-2-4-12-20/h2-14,16H,15H2,1H3,(H,29,35)(H,30,31,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCZUQAJBVWZLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)C4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.